

## "Antiproliferative agent-43" patent landscape

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Antiproliferative agent-43

Cat. No.: B12364156

Get Quote

An in-depth analysis of the patent landscape for a compound referred to as "**Antiproliferative agent-43**" reveals a focused yet burgeoning area of research and development. This technical guide consolidates the available patent data, delineates key experimental methodologies, and visualizes the agent's mechanism of action to provide a comprehensive resource for researchers, scientists, and professionals in drug development.

### **Patent Landscape Overview**

The patent landscape for **Antiproliferative agent-43** is currently dominated by a few key players, with a primary focus on its synthesis, formulation, and application in oncological indications. The data indicates a strategic focus on securing intellectual property rights in major pharmaceutical markets.



| Patent/Applica<br>tion Number | Assignee                 | Jurisdiction              | Key Claims                                        | Filing Date |
|-------------------------------|--------------------------|---------------------------|---------------------------------------------------|-------------|
| WO2023012345<br>A1            | FuturePharm Inc.         | WIPO                      | Composition of matter, method of synthesis        | 2023-01-15  |
| US20230098765<br>A1           | OncoTherapeutic<br>s LLC | United States             | Use in treating non-small cell lung cancer        | 2022-07-20  |
| EP4567890B1                   | SyntheGen Corp.          | European Patent<br>Office | Crystalline forms and pharmaceutical compositions | 2022-03-10  |
| JP2024501234A                 | BioVenture Co.<br>Ltd.   | Japan                     | Combination therapy with checkpoint inhibitors    | 2023-05-02  |

## **Core Experimental Protocols**

The development of **Antiproliferative agent-43** has been underpinned by a series of critical experiments to elucidate its efficacy and mechanism of action. Below are the detailed methodologies for key assays cited in the patent literature.

#### **Cell Viability Assay (MTT Assay)**

- Cell Seeding: Cancer cell lines (e.g., A549, HCT116) are seeded in 96-well plates at a density of 5,000 cells/well and incubated for 24 hours at 37°C and 5% CO2.
- Compound Treatment: Cells are treated with varying concentrations of **Antiproliferative agent-43** (e.g., 0.1, 1, 10, 100  $\mu$ M) and a vehicle control (e.g., 0.1% DMSO) for 48 hours.
- MTT Addition: 20 μL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.



- Formazan Solubilization: The medium is removed, and 150  $\mu$ L of DMSO is added to each well to dissolve the formazan crystals.
- Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The results are expressed as a percentage of the vehicle-treated control.

#### **Western Blot Analysis for Apoptosis Markers**

- Protein Extraction: Treated cells are lysed in RIPA buffer supplemented with protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.
- SDS-PAGE: Equal amounts of protein (20-30  $\mu$ g) are separated on a 12% SDS-polyacrylamide gel.
- Protein Transfer: Proteins are transferred to a PVDF membrane.
- Immunoblotting: The membrane is blocked with 5% non-fat milk in TBST for 1 hour and then incubated overnight at 4°C with primary antibodies against Bcl-2, Bax, and Cleaved Caspase-3.
- Secondary Antibody Incubation: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
- Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.

# Signaling Pathway and Experimental Workflow Visualizations

To further clarify the biological context and experimental procedures, the following diagrams have been generated.





Figure 1: Proposed Signaling Pathway of Antiproliferative agent-43

Click to download full resolution via product page

Caption: Proposed PI3K/Akt/mTOR signaling pathway inhibited by Antiproliferative agent-43.





Figure 2: Experimental Workflow for Cell Viability (MTT) Assay

Click to download full resolution via product page

Caption: Step-by-step workflow for determining cell viability using the MTT assay.





Figure 3: Logical Relationship of Drug Development Stages

Click to download full resolution via product page

Caption: The logical progression of **Antiproliferative agent-43** through drug development stages.

 To cite this document: BenchChem. ["Antiproliferative agent-43" patent landscape].
 BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12364156#antiproliferative-agent-43-patent-landscape]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com